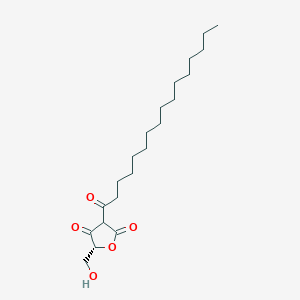

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid

Vue d'ensemble

Description

RK-682 is a natural selective inhibitor of protein tyrosine phosphatases (PTPases).

Applications De Recherche Scientifique

Asymmetric Synthesis and Protein Tyrosine Phosphatase Inhibition

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid, through its derivative RK-682, has been identified as a potent inhibitor of protein tyrosine phosphatase. This compound, interestingly, converts to its calcium salt during silica gel column chromatography, a process significant in its isolation and characterization. The asymmetric synthesis of this compound and its transformation to the calcium salt form has been studied in detail, highlighting its potential in biochemical applications (Sodeoka et al., 2001).

Antifungal Properties

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid has been found in Lactobacillus plantarum MiLAB 14, along with other 3-hydroxy fatty acids. These compounds demonstrate antifungal activity against various molds and yeasts, presenting an area of interest for developing new antifungal agents (Sjögren et al., 2003).

Production of Chiral Hydroxyalkanoic Acids

Bacterial polyhydroxyalkanoates (PHA) are a source of chiral hydroxyalkanoic acids, including (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid. These acids can be used as chiral starting materials in the fine chemical, pharmaceutical, and medical industries. An efficient method to produce chiral hydroxyalkanoic acid monomers from PHA has been established, highlighting the biotechnological significance of these compounds (Ren et al., 2005).

Lipid A Structure in Bacteria

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid is involved in the structure of lipid A, a component of lipopolysaccharide in bacteria like Porphyromonas gingivalis. Understanding the structure and variation in lipid A, including its fatty acid composition, is crucial for insights into bacterial pathogenicity and immune response mechanisms (Kumada et al., 1995).

Role in 3-Hydroxydecanoic Acid Production

In Escherichia coli, the interplay between genes encoding thioesterase II and 3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase impacts the production of 3-hydroxydecanoic acid. This finding suggests a role for (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid in metabolic pathways related to acyl-coenzyme A and its potential application in biotechnological processes (Zheng et al., 2004).

Synthesis of Optically Pure Compounds

Studies on the synthesis of optically pure (R)- and (S)-5-n-hexadecanolide, derived from 3-hydroxytetradecanoic acid, which is closely related to (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid, have been conducted. These syntheses are important for the creation of pheromone components and demonstrate the application of (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid in the field of chemical synthesis and possibly in ecological studies (Kikukawa & Tai, 1984).

Enzyme Inhibition for Antitumor Agents

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid (RK-682) has shown inhibitory activity against heparanase, an enzyme involved in tumor cell invasion and angiogenesis. This property indicates its potential use as an antitumor agent, specifically in preventing metastasis. Rational drug design has been employed to develop selective heparanase inhibitors based on RK-682 structure (Ishida et al., 2004).

Propriétés

IUPAC Name |

(5R)-3-hexadecanoyl-5-(hydroxymethyl)oxolane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18-19,22H,2-16H2,1H3/t18-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQQKPHTOQWKMF-MRTLOADZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C1C(=O)C(OC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)C1C(=O)[C@H](OC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

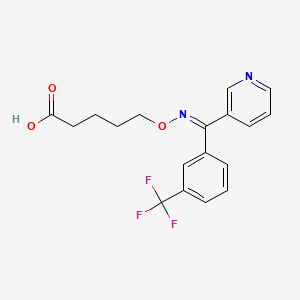

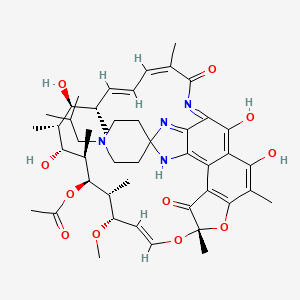

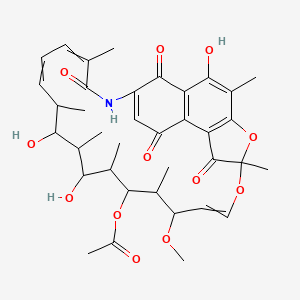

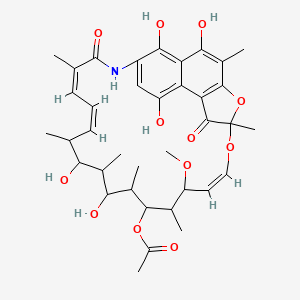

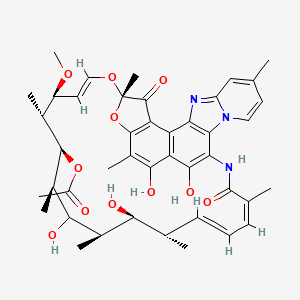

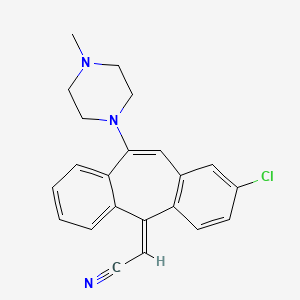

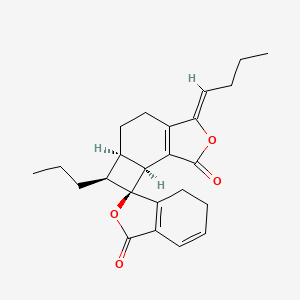

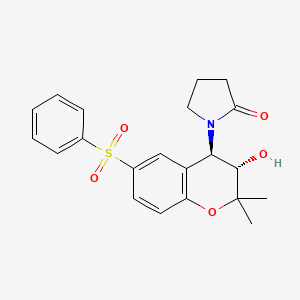

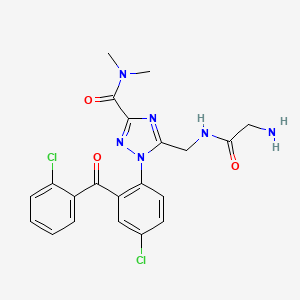

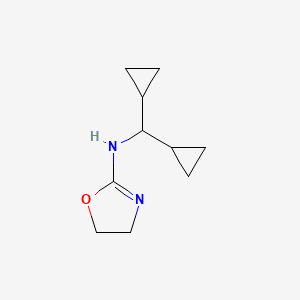

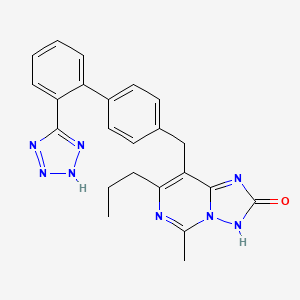

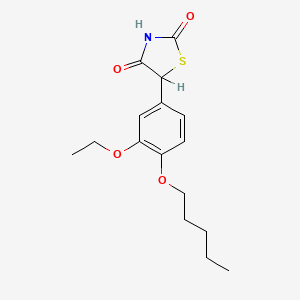

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.